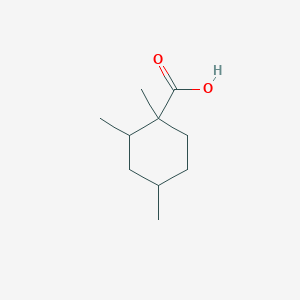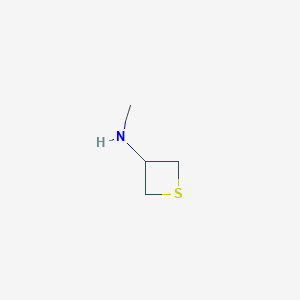![molecular formula C11H12N2O2 B13198515 [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminophenylacetic acid with acetic anhydride to form an intermediate, which is then cyclized in the presence of a base to yield the oxazole ring. The final step involves the reduction of the intermediate to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group, which is essential for the formation of the aminophenyl group in the final compound.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: The oxazole ring in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development: The aminophenyl group in the compound can be modified to develop new pharmaceutical agents with potential therapeutic applications.
Industry:
Polymer Chemistry: The compound can be used as a monomer in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Aminobenzyl alcohol: Similar in structure but lacks the oxazole ring.
2-(4-Aminophenyl)ethanol: Similar in structure but has an ethyl group instead of the oxazole ring.
4-Aminophenylacetic acid: Precursor in the synthesis of the target compound.
Uniqueness: The presence of the oxazole ring in [2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[2-(4-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6,12H2,1H3 |
InChI Key |
QOKXWXOJQUZYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)

![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)

![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)
![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
![4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile](/img/structure/B13198497.png)



